molecular formula C22H30O4S B12552723 1,1'-Sulfonylbis(5-tert-butyl-2-methoxybenzene) CAS No. 189316-02-7

1,1'-Sulfonylbis(5-tert-butyl-2-methoxybenzene)

Cat. No.: B12552723
CAS No.: 189316-02-7
M. Wt: 390.5 g/mol
InChI Key: SOCOKFUSPCUTKX-UHFFFAOYSA-N
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Description

1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) is an organic compound characterized by the presence of sulfonyl groups attached to a benzene ring substituted with tert-butyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) typically involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with appropriate nucleophiles under controlled conditions. One common method is the use of disulfide compounds reacting with sulfonyl chlorides in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as copper or palladium can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield ortho- and para-substituted products, while oxidation reactions can produce sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) is unique due to its combination of tert-butyl and methoxy substituents, which enhance its reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

189316-02-7

Molecular Formula

C22H30O4S

Molecular Weight

390.5 g/mol

IUPAC Name

4-tert-butyl-2-(5-tert-butyl-2-methoxyphenyl)sulfonyl-1-methoxybenzene

InChI

InChI=1S/C22H30O4S/c1-21(2,3)15-9-11-17(25-7)19(13-15)27(23,24)20-14-16(22(4,5)6)10-12-18(20)26-8/h9-14H,1-8H3

InChI Key

SOCOKFUSPCUTKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC

Origin of Product

United States

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